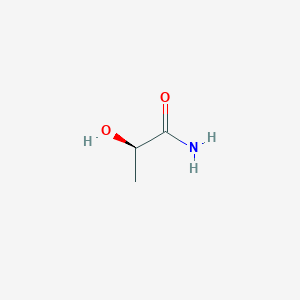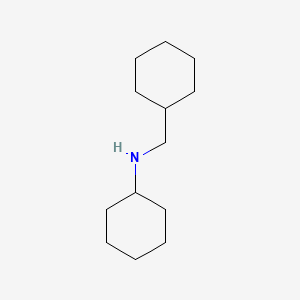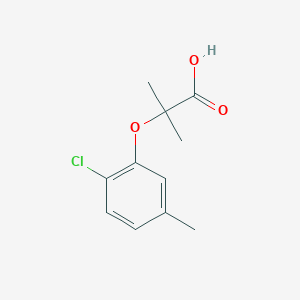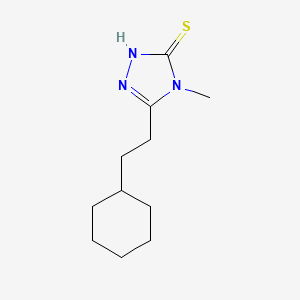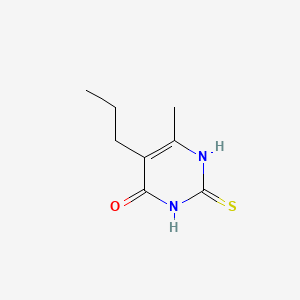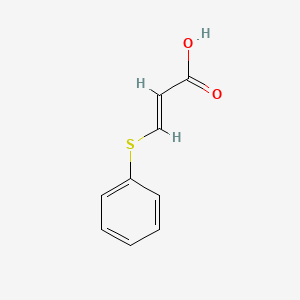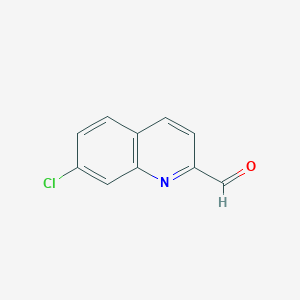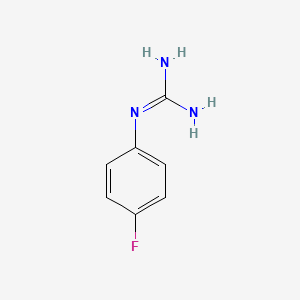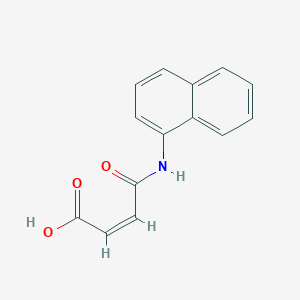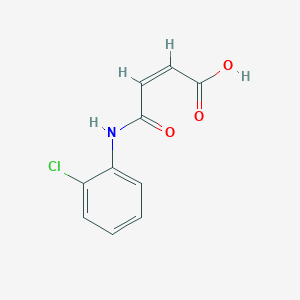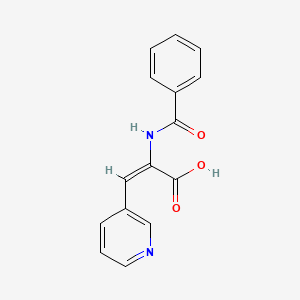
2,2',3,5-四氯联苯
描述
2,2’,3,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,2’,3,5-Tetrachlorobiphenyl is C12H6Cl4 . The InChIKey is ALDJIKXAHSDLLB-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript . Further details about the molecular structure can be found in the referenced material .科学研究应用
Density Functional Theory Studies
聚氯联苯(PCBs)的研究,包括类似2,2',5,5'-四氯联苯的化合物,已经利用密度泛函理论(DFT)探索了它们的电子结构。研究提供了关于PCBs的绝热电离势和电子亲和性的见解,突出了这些化合物的电子性质和反应性。这些调查对于理解PCBs的环境行为和潜在的修复策略至关重要(Arulmozhiraja, Fujii, & Morita, 2002)。
对微生物膜的影响
关于PCBs,包括2,2',5,5'-四氯联苯,对微生物细胞膜的影响的研究显示出显著的相互作用。例如,对Ralstonia eutropha H850的研究表明,PCBs可以改变微生物膜的流动性和组成,影响微生物对环境应激的适应能力(Kim, Lee, & Trevors, 2001)。
光催化降解
已经研究了PCBs,包括2,2',5,5'-四氯联苯,的光催化降解作为一种从环境基质中去除这些污染物的方法。利用混合晶体Ti0.97Fe0.02Ni0.01O2薄膜的研究在特定条件下显示出降解PCBs的有希望的结果,为修复受PCB污染的场地提供了潜在途径(Tunçal, Çifçi, & Uslu Orhan, 2015)。
毒性和反应性分析
已经通过分子描述符和亲电性的分析研究了PCBs,包括2,2',5,5'-四氯联苯的毒性和化学反应性。这些研究旨在将物理和化学性质与生物效应相关联,增强我们对PCB毒性的理解,并指导开发更安全的化学替代品(Eddy, 2020)。
共代谢降解途径
通过微生物培养物对PCBs的共代谢降解的研究扩展了我们对生物修复潜力的了解。涉及Ralstonia sp.和Pseudomonas sp.等菌株的研究突出了特定微生物分离物在存在联苯作为生长基质的情况下降解PCBs,包括2,2',3,5-四氯联苯的能力。这些发现强调了微生物过程在PCB污染的自然衰减中的作用(Adebusoye, Ilori, Picardal, & Amund, 2008)。
安全和危害
2,2’,3,5-Tetrachlorobiphenyl is a part of the group of polychlorinated biphenyls (PCBs), which were banned in the 1970s due to their bioaccumulation and harmful health effects . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .
属性
IUPAC Name |
1,2,5-trichloro-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNBYFPJCCKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867918 | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5-Tetrachlorobiphenyl | |
CAS RN |
70362-46-8 | |
| Record name | 2,2′,3,5-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



